![molecular formula C9H13F2NO3 B1488391 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid CAS No. 1893257-18-5](/img/structure/B1488391.png)
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid (DFPBA) is a synthetic organic compound which belongs to the class of piperidinyl oxobutanoic acids. It is a colorless, odorless, and water-soluble compound that has been studied for its potential applications in a variety of scientific fields. DFPBA has been extensively studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Scientific Research Applications
Integrin Antagonism and Cancer Therapy
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid: derivatives have been studied for their potential as integrin antagonists . Integrins are vital for cell adhesion and play a significant role in tumor progression and metastasis. By inhibiting integrins, these compounds can potentially interfere with tumor growth and spread, offering a promising approach to cancer therapy.
Inflammation and Autoimmune Disorders
The modulation of integrin activity is also crucial in the treatment of inflammation and autoimmune disorders . The derivatives of 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid can be designed to target specific integrins involved in immune cell trafficking and immunological synapse formation, which are key processes in the immune response.
Molecular Modeling and Drug Design
Molecular modeling methods utilize the structure of 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid derivatives to understand their interactions at the atomic level . This information is crucial for the rational design of new drugs that can selectively target integrins or other receptors involved in disease processes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Some derivatives of 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid have shown excellent inhibitory activity against DPP-IV . DPP-IV inhibitors are used in the management of type 2 diabetes as they increase the levels of incretin hormones, which in turn increase insulin secretion.
Pharmaceutical Reference Standards
The compound is used in the pharmaceutical industry as a reference standard for quality control during drug testing . This ensures that the pharmaceutical products meet the required purity and potency standards before they are made available to patients.
properties
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO3/c10-9(11)4-1-5-12(6-9)7(13)2-3-8(14)15/h1-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZZTCAHJVVGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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